2,2-Dibromocyclopropanecarboxylic acid
Overview
Description
2,2-Dibromocyclopropanecarboxylic acid is an organic compound with the molecular formula C₄H₄Br₂O₂. It is a derivative of cyclopropane, featuring two bromine atoms attached to the same carbon atom within the cyclopropane ring, and a carboxylic acid group attached to the adjacent carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 2,2-Dibromocyclopropanecarboxylic acid is enzymes containing functional –SH groups . The compound acts via bromine, which inactivates these enzymes by converting the –SH groups to the oxidised S-S form .
Mode of Action
This compound exerts its action directly after its application . The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . This action is fast and has a multi-site effect .
Result of Action
The action of this compound results in the inactivation of enzymes with –SH groups . This inactivation disrupts the normal functioning of these enzymes, potentially leading to various molecular and cellular effects. The specifics of these effects would depend on the particular enzymes affected and their roles within the cell.
Biochemical Analysis
Biochemical Properties
It is known that when the carboxyl group (COOH) is directly attached to the gem-dibromocyclopropane ring, methyllithium generally attacks the gem-dibromo moiety .
Molecular Mechanism
It is known that the course of reaction with methyllithium depends mainly on the position of the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromocyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclopropane derivatives with bromine in the presence of a catalyst. For instance, the reaction of cyclopropylcarboxylic acid with bromine in the presence of a solvent like carbon tetrachloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale bromination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as methyllithium, leading to the formation of monobromocyclopropane derivatives.
Reduction Reactions: The compound can be partially reduced to form monobromocyclopropane derivatives using reagents like isopropyl magnesium bromide.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids and other oxidized products.
Common Reagents and Conditions:
Methyllithium: Used in substitution reactions to replace bromine atoms.
Isopropyl Magnesium Bromide: Employed in reduction reactions to partially reduce the compound.
Chromic Anhydride: Utilized in oxidation reactions to convert the compound into oxidized derivatives.
Major Products Formed:
Monobromocyclopropane Derivatives: Formed through substitution and reduction reactions
Oxidized Carboxylic Acids: Resulting from oxidation reactions.
Scientific Research Applications
2,2-Dibromocyclopropanecarboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
2,2-Dichlorocyclopropanecarboxylic Acid: Similar in structure but with chlorine atoms instead of bromine.
2,2-Dibromo-1-methylcyclopropanecarboxylic Acid: A methyl-substituted derivative with similar reactivity.
Uniqueness: 2,2-Dibromocyclopropanecarboxylic acid is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of two bromine atoms on the same carbon atom within the cyclopropane ring makes it a valuable intermediate for synthesizing complex organic molecules .
Properties
IUPAC Name |
2,2-dibromocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQWHIVRLNQEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301437, DTXSID70900967 | |
Record name | 2,2-dibromocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70900967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-17-3 | |
Record name | NSC143379 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dibromocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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